1-(2,2-Dimethylcyclopropyl)ethan-1-one
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Overview
Description
1-(2,2-Dimethylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . The structure consists of a cyclopropyl group (a three-carbon ring) with two methyl groups attached to one of the carbons, and an ethanone group attached to the second carbon of the cyclopropyl ring . This compound is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethan-1-one involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Methylation: The cyclopropyl ring is then methylated using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethan-1-one involves its interaction with various molecular targets. The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1-(3,3-Dimethylcyclopropyl)ethan-1-one: Similar structure but with different positioning of the methyl groups.
1-(2,5-Dimethylfuran-3-yl)ethan-1-one: Contains a furan ring instead of a cyclopropyl ring.
1-(2,2-Dimethylcyclopropyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,2-dimethylcyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(8)6-4-7(6,2)3/h6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPAKDKQKUJZJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498850 |
Source
|
Record name | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-75-3 |
Source
|
Record name | 1-(2,2-Dimethylcyclopropyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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